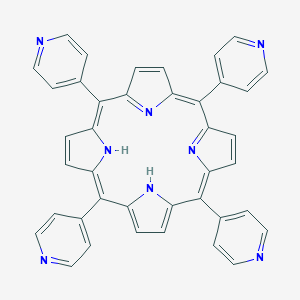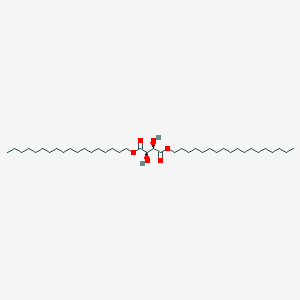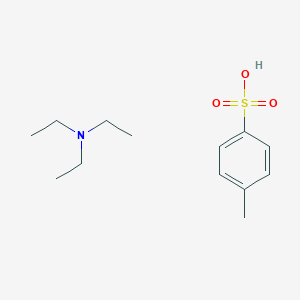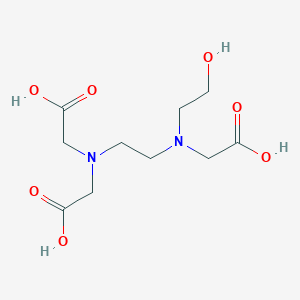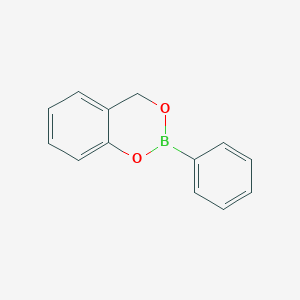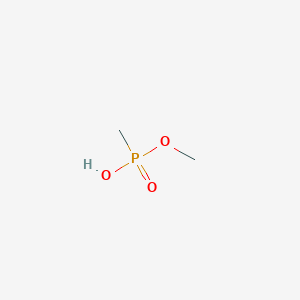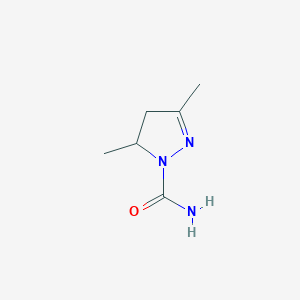
2-Pyrazoline-1-carboxamide, 3,5-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyrazoline-1-carboxamide, 3,5-dimethyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a pyrazoline ring and a carboxamide group. This compound has been synthesized using different methods and has shown promising results in scientific research.
作用機序
The mechanism of action of 2-Pyrazoline-1-carboxamide, 3,5-dimethyl- is not yet fully understood. However, studies have suggested that the compound inhibits the growth of cancer cells by inducing apoptosis, inhibiting cell proliferation, and inhibiting angiogenesis. It has also been found to inhibit the production of pro-inflammatory cytokines and reduce the expression of inflammatory mediators. The compound's anti-tubercular activity is believed to be due to its ability to inhibit the activity of enzymes involved in the biosynthesis of mycobacterial cell wall components.
生化学的および生理学的効果
Studies have shown that 2-Pyrazoline-1-carboxamide, 3,5-dimethyl- has no significant toxicity in vitro or in vivo. The compound has been found to be well-tolerated in animal models and has not shown any adverse effects on the liver or kidney function. Furthermore, the compound has been found to possess antioxidant properties, which can protect cells from oxidative stress.
実験室実験の利点と制限
One of the advantages of using 2-Pyrazoline-1-carboxamide, 3,5-dimethyl- in lab experiments is its high yield and purity. The compound is easy to synthesize and can be obtained in large quantities. Furthermore, the compound has shown promising results in various scientific research applications, making it a potential candidate for further studies.
One of the limitations of using 2-Pyrazoline-1-carboxamide, 3,5-dimethyl- in lab experiments is its limited solubility in water. This can make it challenging to dissolve the compound in aqueous solutions, which are commonly used in lab experiments. Furthermore, the compound's mechanism of action is not yet fully understood, which can make it challenging to interpret the results of experiments.
将来の方向性
There are several future directions for the study of 2-Pyrazoline-1-carboxamide, 3,5-dimethyl-. One potential direction is to further investigate the compound's anti-cancer properties and its potential use as a chemotherapeutic agent. Another direction is to explore the compound's anti-inflammatory properties and its potential use in treating inflammation-related diseases. Furthermore, studies can be conducted to investigate the compound's potential use in treating tuberculosis and other infectious diseases. Overall, further research is needed to fully understand the compound's mechanism of action and its potential applications in various fields.
Conclusion:
In conclusion, 2-Pyrazoline-1-carboxamide, 3,5-dimethyl- is a heterocyclic compound that has shown promising results in various scientific research applications. The compound can be synthesized using different methods and has a high yield and purity. Studies have shown that the compound possesses anti-inflammatory, anti-cancer, and anti-tubercular properties. Furthermore, the compound has no significant toxicity and is well-tolerated in animal models. Future research can explore the compound's potential use as a chemotherapeutic agent, its anti-inflammatory properties, and its potential use in treating infectious diseases.
合成法
The synthesis of 2-Pyrazoline-1-carboxamide, 3,5-dimethyl- can be achieved through several methods, including the reaction of 3,5-dimethyl-1-phenylpyrazole-4-carboxylic acid with thionyl chloride, followed by the reaction with ammonia. Another method involves the reaction of 3,5-dimethyl-1-phenylpyrazole-4-carboxylic acid with hydroxylamine hydrochloride, followed by the reaction with acetic anhydride. The yield of the compound synthesized using these methods is high, and the purity can be improved using recrystallization.
科学的研究の応用
2-Pyrazoline-1-carboxamide, 3,5-dimethyl- has shown potential applications in scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-tubercular properties. Studies have shown that the compound inhibits the growth of cancer cells and has the potential to be used as a chemotherapeutic agent. It has also been found to possess anti-inflammatory properties and can be used to treat inflammation-related diseases. Furthermore, the compound has been studied for its anti-tubercular properties and has shown promising results in inhibiting the growth of Mycobacterium tuberculosis.
特性
CAS番号 |
17014-31-2 |
|---|---|
製品名 |
2-Pyrazoline-1-carboxamide, 3,5-dimethyl- |
分子式 |
C6H11N3O |
分子量 |
141.17 g/mol |
IUPAC名 |
3,5-dimethyl-3,4-dihydropyrazole-2-carboxamide |
InChI |
InChI=1S/C6H11N3O/c1-4-3-5(2)9(8-4)6(7)10/h5H,3H2,1-2H3,(H2,7,10) |
InChIキー |
OSFYCQDPGDHQII-UHFFFAOYSA-N |
SMILES |
CC1CC(=NN1C(=O)N)C |
正規SMILES |
CC1CC(=NN1C(=O)N)C |
同義語 |
3,5-Dimethyl-2-pyrazoline-1-carboxamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



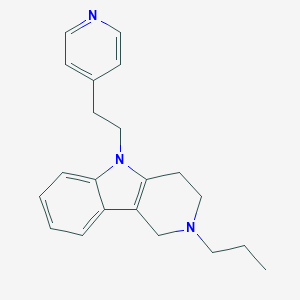
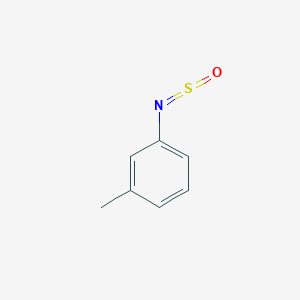
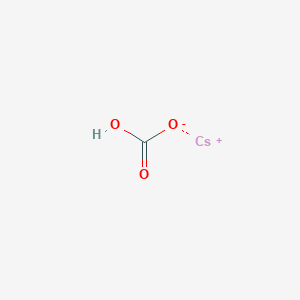
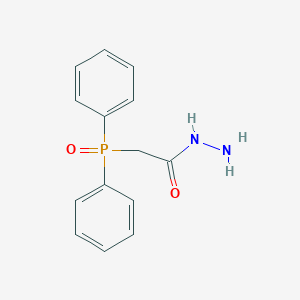
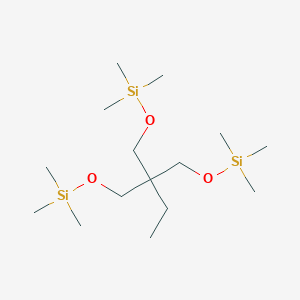
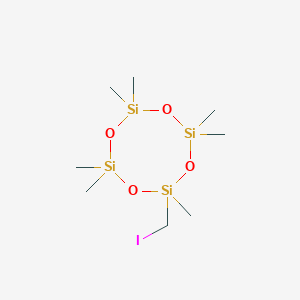
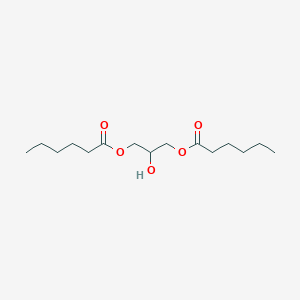
![N-[(Benzyloxy)carbonyl]histidyltyrosine](/img/structure/B93734.png)
